molecular formula C7H15NO B024133 (S)-2-(Piperidin-2-yl)ethanol CAS No. 103639-57-2

(S)-2-(Piperidin-2-yl)ethanol

Cat. No.: B024133
CAS No.: 103639-57-2
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Piperidin-2-yl)ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Piperidin-2-yl)ethanol typically involves the reduction of 2-(piperidin-2-yl)acetic acid. One common method employs lithium aluminium tetrahydride as the reducing agent in an anhydrous tetrahydrofuran solvent under an inert nitrogen atmosphere. The reaction is carried out at a controlled temperature, usually below 30°C, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Piperidin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminium tetrahydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-2-(Piperidin-2-yl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-1-Phenyl-2-(piperidin-2-yl)ethanol
  • (S)-Piperidin-2-ylmethanol
  • 2-(Piperidin-4-yl)ethanol

Comparison: (S)-2-(Piperidin-2-yl)ethanol is unique due to its specific stereochemistry and the position of the ethanol group on the piperidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs. For instance, (S)-1-Phenyl-2-(piperidin-2-yl)ethanol has a phenyl group that can influence its pharmacological properties, while (S)-Piperidin-2-ylmethanol lacks the ethanol moiety, affecting its solubility and reactivity .

Properties

IUPAC Name

2-[(2S)-piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353011
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103639-57-2
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-2-ethanol (127 g, 980 mmol) in 95% EtOH (260 mL) was added to (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): mp 173–173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69–70° C. (lit. 68–69° C.); [α]D=14.09° (CHCl3, c=0.2).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Low pressure hydrogenations were carried out by charging 250 mL of solvent, 246 g of 2-pyridineethanol, and catalyst into a pressure vessel capable of agitation, agitating the resulting mixture and pressurizing the vessel and its contents to 500 psi with hydrogen. Under constant hydrogen pressure and continued agitation, the reaction mixture was heated to 150° C. until hydrogen uptake ceased. The pressure vessel and its contents were cooled, vented and the catalyst removed with vacuum filtration. Upon distillation of the filtrate, 2-piperidineethanol was obtained and analyzed on two separate gc columns (6′ CW 20M 160° C. and 15M DB-1 80° C.→220° C.@ 16° C./m capillary column) to provide product yield and composition of the distillate. The results are provided in Table I.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 2
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 3
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 4
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 5
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 6
(S)-2-(Piperidin-2-yl)ethanol
Customer
Q & A

Q1: What is the significance of (S)-2-(Piperidin-2-yl)ethanol in the synthesis of (+)-dumetorine?

A1: this compound serves as the starting material in the total synthesis of (+)-dumetorine described in the research []. The process utilizes five distinct steps, commencing with this specific enantiopure compound, to ultimately yield the target alkaloid. The reported overall yield for this synthesis is 29%.

Q2: How is this compound utilized within the flow chemistry approach described in the study?

A2: The researchers employed flow chemistry techniques to enhance the synthesis of (+)-dumetorine. Notably, this compound undergoes a ring-closing metathesis reaction facilitated by a novel polyethylene glycol-supported Hoveyda catalyst []. This reaction highlights the compound's reactivity and its suitability for flow chemistry applications. Furthermore, the study outlines a novel flow deprotection/Eschweiler-Clarke methylation sequence directly involving this compound, further demonstrating its versatility in a continuous flow setting [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.